molecular formula C18H21NO5S B4405150 Methyl 2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]acetate

Methyl 2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]acetate

Cat. No.: B4405150
M. Wt: 363.4 g/mol
InChI Key: YIBBINAGVJORCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycinate: is an organic compound with a complex structure that includes a benzyl group, a methoxy group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Benzyl Intermediate: The benzyl group is introduced through a reaction involving benzyl chloride and a suitable nucleophile.

    Introduction of the Methoxy Group: The methoxy group is added via a methylation reaction, often using methyl iodide or dimethyl sulfate.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chloride in the presence of a base.

    Glycinate Formation: The final step involves the formation of the glycinate ester through esterification, using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or methoxy derivatives.

Scientific Research Applications

Methyl N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and benzyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[(4-methoxyphenyl)sulfonyl]glycinate
  • Methyl N-benzyl-N-[(4-methylphenyl)sulfonyl]glycinate
  • Methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate

Uniqueness

Methyl N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycinate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-14-11-16(9-10-17(14)23-2)25(21,22)19(13-18(20)24-3)12-15-7-5-4-6-8-15/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBBINAGVJORCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]acetate
Reactant of Route 4
Methyl 2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]acetate
Reactant of Route 5
Methyl 2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]acetate
Reactant of Route 6
Methyl 2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.